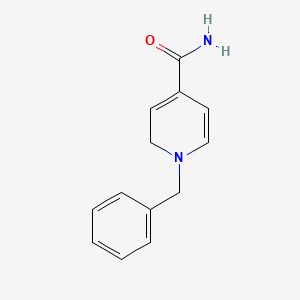

1-Benzyl-1,2-dihydroisonicotinamide

Description

Contextualization of 1-Benzyl-1,2-dihydroisonicotinamide as a Dihydropyridine (B1217469) Derivative

This compound is structurally characterized by a dihydropyridine ring, which is a partially saturated version of a pyridine (B92270) ring. Specifically, it is a 1,2-dihydropyridine, indicating the positions of the two hydrogen atoms that have been added to the aromatic pyridine ring. researchgate.net The "1-benzyl" designation signifies the presence of a benzyl (B1604629) group (a phenyl group attached to a methylene (B1212753) group) bonded to the nitrogen atom of the dihydropyridine ring. The "isonicotinamide" portion of the name reveals a carboxamide group attached to the C4 position of the pyridine ring.

This particular arrangement of functional groups makes this compound an analogue of the biologically crucial coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). nih.govwikipedia.org These coenzymes play a pivotal role in numerous metabolic redox reactions within living organisms. The dihydropyridine core of this compound mimics the active part of NADH and NADPH, enabling it to function as a model compound for studying these biological systems and as a reducing agent in its own right in synthetic organic chemistry. nih.govacs.org

General Significance of Dihydropyridines as Redox-Active Species in Organic Chemistry

Dihydropyridines, as a class of compounds, are of paramount importance in organic chemistry due to their inherent redox activity. nih.govresearchgate.net Their primary function is to act as hydride donors, effectively reducing other organic molecules. This ability stems from the ease with which they can be oxidized to the corresponding pyridinium (B92312) cation, releasing a hydride ion (H⁻) in the process. wikipedia.org

The most well-known synthetic dihydropyridines are the Hantzsch esters, which are widely used as NADH mimics in laboratory settings. researchgate.netgavinpublishers.com These compounds, along with other dihydropyridine derivatives, have been instrumental in the development of a wide array of reduction reactions, offering a mild and selective alternative to traditional metal hydride reagents. Their applications span from simple reductions of carbonyl compounds and imines to more complex, stereoselective transformations.

The redox properties of dihydropyridines are not only valuable in synthetic chemistry but also have implications in medicinal chemistry. Many drugs with a dihydropyridine scaffold exhibit antioxidant properties, which are attributed to their ability to scavenge free radicals and protect against oxidative stress. nih.govnih.gov This dual role as both synthetic reagents and biologically active molecules underscores the versatility and significance of dihydropyridine chemistry.

Properties of this compound and Related Compounds

The following table summarizes key properties of this compound and its 1,4-dihydro isomer, providing a comparative overview of their chemical characteristics.

| Property | This compound | 1-Benzyl-1,4-dihydronicotinamide (B15336) |

| IUPAC Name | 1-benzyl-2H-pyridine | 1-benzyl-4H-pyridine-3-carboxamide |

| Molecular Formula | C12H13N | C13H14N2O |

| Molecular Weight | 171.24 g/mol | 214.26 g/mol |

| CAS Number | Not explicitly found, isomer is 952-92-1 | 952-92-1 |

Data sourced from PubChem and other chemical databases. nih.govnih.govscbt.com

Research Findings on Dihydropyridine Derivatives

Recent research has continued to expand the applications of dihydropyridine derivatives. For instance, novel amphiphilic N-benzyl 1,4-dihydropyridine (B1200194) derivatives have been synthesized and studied for their self-assembling properties and potential as nanoparticles for drug delivery. nih.gov These studies highlight the ongoing efforts to tailor the structure of dihydropyridines to achieve specific functions. The introduction of a benzyl group at the N1 position has been shown to significantly influence the physicochemical properties of these molecules. nih.gov

Furthermore, the synthesis of various 1,4-dihydropyridine derivatives and their evaluation as antioxidant agents remains an active area of investigation. gavinpublishers.com Studies have shown that the presence of electron-donating groups on the aromatic ring of dihydropyridine derivatives can enhance their antioxidant activity. gavinpublishers.com The mechanism of action often involves the transfer of a hydrogen atom or an electron to neutralize reactive oxygen species.

Structure

3D Structure

Properties

CAS No. |

75532-98-8 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-benzyl-2H-pyridine-4-carboxamide |

InChI |

InChI=1S/C13H14N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,14,16) |

InChI Key |

RMXVBGHAWIJJMN-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C=CN1CC2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 1,2 Dihydroisonicotinamide

Established Synthesis Routes from Isonicotinamide (B137802) Precursors

The primary route to 1-benzyl-1,2-dihydroisonicotinamide begins with the readily available precursor, isonicotinamide. The synthesis is conceptually divided into two key transformations: the formation of a quaternary pyridinium (B92312) salt and the subsequent reduction of this salt.

Coupling Reactions for Pyridinium Salt Formation

The initial step involves the N-alkylation of the pyridine (B92270) ring of isonicotinamide to form a 1-benzyl-4-carbamoylpyridinium salt. This is a classic quaternization reaction, typically achieved by coupling isonicotinamide with a benzyl (B1604629) halide, such as benzyl bromide. nih.gov This type of reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the pyridine nitrogen onto the electrophilic benzylic carbon of the benzyl halide. mdpi.com

The reaction is generally conducted in a suitable solvent, and heating is often required to drive the reaction to completion. nih.govmdpi.com The choice of solvent can influence reaction rates and yields. The product, a quaternary pyridinium salt, precipitates from the reaction mixture and can be isolated through filtration. nih.gov

Table 1: Representative Conditions for Pyridinium Salt Formation

| Reactants | Solvent | Conditions | Product |

| Isonicotinamide, Benzyl Bromide | 1,4-Dioxane / Methanol | Reflux, 80°C, 4h | 1-Benzyl-4-carbamoylpyridinium bromide |

Data compiled from analogous reactions described in the literature. nih.gov

Subsequent Reduction Strategies for Dihydropyridine (B1217469) Ring Formation

Following the formation of the pyridinium salt, the next critical step is the reduction of the pyridinium ring to form the 1,2-dihydropyridine structure. This reduction must be performed under controlled conditions to selectively yield the 1,2-dihydro isomer over the thermodynamically more stable 1,4-dihydro isomer.

The most common method for this reduction is the use of a chemical reducing agent. Sodium dithionite (B78146) (Na₂S₂O₄) in a basic aqueous solution is a frequently employed reagent for this transformation. The dithionite ion acts as the reducing species, transferring a hydride or its equivalent to the pyridinium ring. The regioselectivity of this reduction (favoring the 1,2-position for isonicotinamide derivatives) is a key aspect of this synthesis.

Comparative Analysis with Synthesis of Related Dihydropyridine Analogues (e.g., 1-Benzyl-1,4-dihydronicotinamide)

A comparative analysis with the synthesis of the isomeric 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH) highlights the subtle yet crucial differences in synthetic strategy. nih.govscbt.com BNAH is a widely studied mimic of the NADH coenzyme. acs.org

The synthesis of BNAH also begins with a pyridinium salt formation, but the starting material is nicotinamide (B372718) (the 3-carboxamide isomer) instead of isonicotinamide (the 4-carboxamide isomer). nih.gov The coupling reaction itself, typically with benzyl bromide, follows a similar procedure to form 1-benzyl-3-carbamoylpyridinium (B189644) bromide. nih.gov

The key distinction arises during the reduction step. The reduction of the 1-benzyl-3-carbamoylpyridinium salt with sodium dithionite preferentially yields the 1,4-dihydro product, BNAH. This difference in regioselectivity is governed by the electronic influence of the carbamoyl (B1232498) group's position on the pyridine ring. In nicotinamide derivatives, the C4 position is electronically favored for hydride attack, leading to the 1,4-dihydropyridine (B1200194). Conversely, in isonicotinamide derivatives, the C2 position is more susceptible to nucleophilic attack by the reducing agent, resulting in the 1,2-dihydropyridine product.

Table 2: Synthesis Comparison of Dihydropyridine Isomers

| Feature | This compound | 1-Benzyl-1,4-dihydronicotinamide (BNAH) |

| Starting Material | Isonicotinamide (4-carboxamide) | Nicotinamide (3-carboxamide) |

| Intermediate | 1-Benzyl-4-carbamoylpyridinium salt | 1-Benzyl-3-carbamoylpyridinium salt |

| Reduction Product | Predominantly 1,2-dihydro isomer | Predominantly 1,4-dihydro isomer |

| Governing Factor | Electronic effect of 4-carbamoyl group directs reduction to C2 | Electronic effect of 3-carbamoyl group directs reduction to C4 |

Development of Supported or Immobilized Systems for Analogues

To enhance reusability and simplify product purification, significant research has focused on the development of supported or immobilized dihydropyridine systems, particularly for BNAH analogues. acs.orgorganic-chemistry.org These strategies involve anchoring the dihydropyridine molecule, or its pyridinium salt precursor, onto a solid support.

Common supports include polymers and silica-coated magnetic nanoparticles (e.g., Fe₃O₄@SiO₂). acs.orgorganic-chemistry.org In the case of magnetic nanoparticles, the BNAH analogue is chemically linked to the silica (B1680970) shell. acs.org This allows the catalyst to be easily separated from the reaction mixture using an external magnet, facilitating a heterogeneous reaction system. organic-chemistry.org Such systems have demonstrated efficient catalytic activity in reduction reactions, for example, the reduction of α,β-epoxy ketones. acs.orgorganic-chemistry.org The supported catalyst often maintains its activity over several reaction cycles, highlighting the practical advantages of immobilization. organic-chemistry.org While these developments have primarily focused on the more stable 1,4-dihydropyridine analogues like BNAH, the underlying principles of immobilization could potentially be adapted for 1,2-dihydroisonicotinamide derivatives for applications requiring a recyclable reducing agent.

Spectroscopic and Structural Elucidation Approaches for Dihydropyridine Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its electronic environment. libretexts.org Protons attached to sp³-hybridized carbons generally appear at higher fields (lower δ values), while those on sp²-hybridized carbons are found at lower fields. libretexts.org The presence of electronegative atoms like nitrogen and oxygen causes a downfield shift for nearby protons. libretexts.orgchemistrysteps.com

For a compound like 1-Benzyl-1,2-dihydroisonicotinamide, the following proton signals would be anticipated:

Aromatic Protons (Benzyl Group): The five protons on the phenyl ring would typically appear in the range of 7.0-8.0 ppm.

Benzyl (B1604629) CH₂ Protons: The two protons of the benzylic methylene (B1212753) group (N-CH₂) would likely resonate in the range of 4.5-5.0 ppm due to the adjacent nitrogen atom.

Dihydropyridine (B1217469) Ring Protons: The protons on the dihydropyridine ring would have characteristic shifts. The protons at the sp²-hybridized carbons would be in the vinylic region (4.5-6.5 ppm), while the protons on the sp³-hybridized carbon would be further upfield.

Amide NH₂ Protons: The two protons of the primary amide group (-CONH₂) would typically appear as a broad signal, and their chemical shift can vary over a wide range depending on the solvent and concentration.

The expected ¹³C NMR chemical shifts can also be predicted based on the hybridization and electronic environment of the carbon atoms.

Interactive Data Table: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.0 - 8.0 |

| Benzylic (N-CH₂) | 4.5 - 5.0 |

| Vinylic (C=CH) | 4.5 - 6.5 |

| Aliphatic (C-H) | 1.5 - 4.0 |

| Amide (NH₂) | Variable |

Utilization of Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds. For N-benzyl substituted 1,4-dihydropyridine (B1200194) derivatives, characteristic absorption bands have been identified. nih.gov

In the IR spectrum of a compound like this compound, the following key absorption bands would be expected:

N-H Stretch (Amide): Primary amides typically show two bands in the region of 3400-3200 cm⁻¹.

C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. nih.gov

C=O Stretch (Amide): A strong absorption band corresponding to the carbonyl group of the amide (Amide I band) is expected in the region of 1680-1630 cm⁻¹. nih.gov

C=C Stretch (Aromatic and Dihydropyridine): Stretching vibrations of the carbon-carbon double bonds in the aromatic and dihydropyridine rings typically appear in the 1600-1450 cm⁻¹ region. nih.gov

N-H Bend (Amide): The N-H bending vibration (Amide II band) is usually observed around 1640-1550 cm⁻¹.

For the related compound, 1-benzyl-1,4-dihydronicotinamide (B15336), IR spectra have been recorded using both KBr and ATR-Neat techniques. nih.gov

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3400 - 3200 |

| Aromatic/Alkyl | C-H Stretch | 3100 - 2850 |

| Amide | C=O Stretch | 1680 - 1630 |

| Aromatic/Dihydropyridine | C=C Stretch | 1600 - 1450 |

| Amide | N-H Bend | 1640 - 1550 |

Mass Spectrometric Analysis for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The molecular formula for this compound is C₁₃H₁₄N₂O, corresponding to a molecular weight of 214.26 g/mol . scbt.com

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom in the dihydropyridine ring.

Loss of the Benzyl Group: A common fragmentation pathway for N-benzyl compounds is the loss of the benzyl group (C₇H₇), leading to a prominent peak at m/z 91 (tropylium ion) or the loss of a benzyl radical to give a fragment corresponding to the remaining dihydropyridine structure. The benzyl cation itself can also be observed. researchgate.net

McLafferty Rearrangement: If structurally feasible, a McLafferty rearrangement involving the carbonyl group of the amide could occur. libretexts.org

Loss of CO or CONH₂: Fragmentation involving the amide group, such as the loss of carbon monoxide (CO) or the entire aminocarbonyl radical (•CONH₂), is also possible.

Studies on similar structures, such as N-benzylindoline, have shown that fragmentation can involve the elimination of benzene. researchgate.net The fragmentation of aromatic ketones often involves the loss of the R group via α-cleavage, followed by the loss of CO. miamioh.edu

X-ray Crystallographic Analysis for Solid-State Structure Determination of Analogues

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not described in the provided results, the structure of its isomer, 1-benzyl-1,4-dihydronicotinamide (also referred to as rBNA), has been determined at low temperature, providing valuable insights into the solid-state conformation of such molecules. researchgate.netnih.gov

In the crystal structure of 1-benzyl-1,4-dihydronicotinamide, the dihydropyridine ring is nearly planar, which suggests significant delocalization of the formal double bonds. researchgate.netnih.gov The amide group is also found to be coplanar with this ring, with a small dihedral angle of 4.35 (9)°. researchgate.netnih.gov This planarity may have implications for its chemical reactivity. researchgate.netnih.gov In contrast, in the oxidized form, N-benzylnicotinamide (BNA), the amide group is twisted out of the plane of the pyridine (B92270) ring, and the benzyl and pyridine rings have a large dihedral angle between them. researchgate.netnih.gov

The solid-state structure of other N-benzyl derivatives has also been investigated, confirming the utility of X-ray diffraction in establishing the precise molecular geometry, bond lengths, and bond angles. researchgate.net

Interactive Data Table: Crystallographic Data for the Analogue 1-Benzyl-1,4-dihydronicotinamide

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O | nih.gov |

| Space Group | P 1 21/n 1 | nih.gov |

| a (Å) | 12.0186 | nih.gov |

| b (Å) | 5.7435 | nih.gov |

| c (Å) | 16.1124 | nih.gov |

| β (°) | 94.4740 | nih.gov |

| Dihedral Angle (Dihydropyridine Ring - Amide Group) | 4.35 (9)° | researchgate.netnih.gov |

Applications of 1 Benzyl 1,2 Dihydroisonicotinamide and Analogues in Organic Synthesis

Selective Reduction of Carbonyl Compounds

The reduction of carbonyl compounds is a fundamental transformation in organic chemistry, yielding valuable alcohols. liverpool.ac.ukwikipedia.org BNAH has demonstrated efficacy in the selective reduction of various carbonyl-containing molecules.

Aldehydes are generally more reactive than ketones towards reduction. orientjchem.org This inherent reactivity difference allows for the selective reduction of aldehydes in the presence of ketones using appropriate reagents. BNAH and its derivatives can be employed in such chemoselective transformations. For instance, the reduction of an aldehyde to a primary alcohol can be achieved while leaving a ketone group within the same molecule untouched. orientjchem.orglibretexts.org

The reduction of α,β-unsaturated carbonyl compounds presents a challenge of regioselectivity, with the possibility of 1,2-reduction of the carbonyl group or 1,4-conjugate reduction of the carbon-carbon double bond. nih.gov While thermodynamically the carbonyl group is generally more susceptible to hydride attack, the small energy difference makes selective reduction challenging. nih.gov However, specific reaction conditions and the use of certain reducing agents can favor the formation of allylic alcohols through 1,2-reduction. orientjchem.org

A notable application of a BNAH analogue is in the catalytic reduction of α,β-epoxy ketones to β-hydroxy ketones. A magnetically recoverable catalyst, created by supporting a BNAH derivative on silica-coated iron oxide nanoparticles (Fe3O4@SiO2), has shown high efficiency in this transformation. organic-chemistry.org This system offers the advantage of easy separation and catalyst recycling. organic-chemistry.org

| Substrate | Product | Catalyst | Key Features |

| Aldehydes (in presence of ketones) | Primary Alcohols | BNAH | Chemoselective reduction |

| α,β-Unsaturated Aldehydes | Allylic Alcohols | Modified borohydrides | Regioselective 1,2-reduction |

| α,β-Epoxy Ketones | β-Hydroxy Ketones | Fe3O4@SiO2-supported BNAH | Heterogeneous, recyclable catalyst |

Selective Reduction of Imine and Pyridinium (B92312) Derivatives

BNAH and its analogues are effective in the reduction of imines and pyridinium salts. The reduction of imines provides a pathway to synthesize amines, which are crucial building blocks in many organic compounds.

The mechanism of reduction by BNAH involves the transfer of a hydride ion from the dihydropyridine (B1217469) ring to the electrophilic carbon of the imine or pyridinium ion. This process mimics the biological action of NADH. researchgate.net In the case of pyridinium salts, the reduction yields the corresponding dihydropyridine.

Stereoselective reductions can be achieved using chiral auxiliaries. For example, the reduction of certain substrates by BNAH in the presence of cyclodextrins can induce chirality in the product. nih.gov

Reduction of Activated Olefins and Nitro-containing Compounds

The reducing power of BNAH extends to activated olefins and nitro compounds. Activated olefins, typically those in conjugation with electron-withdrawing groups, are susceptible to conjugate reduction by BNAH. This reaction, a type of Michael addition of a hydride, leads to the saturation of the carbon-carbon double bond.

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis. rsc.org While various methods exist for this conversion, the use of BNAH or its derivatives can offer selectivity in the presence of other reducible functional groups. For instance, studies have shown that certain catalytic systems can selectively reduce a nitro group while leaving sensitive functionalities like carbonyls, olefins, and halogens intact.

Participation in Catalytic Redox Cycles

BNAH and its analogues are instrumental in the development of catalytic redox systems, acting as hydride transfer agents that can be regenerated in a catalytic cycle. These systems can be either heterogeneous or homogeneous.

Immobilizing BNAH or its derivatives on solid supports offers significant advantages, including simplified product purification and catalyst recyclability. organic-chemistry.orgrsc.org This approach is a key aspect of green chemistry, aiming to reduce waste and improve efficiency. rsc.org

One notable example is the use of a platinum on silica (B1680970) (Pt/SiO2) catalyst for the hydrogenation of N-benzylnicotinamide (BNA+), the oxidized form of BNAH, to regenerate 1,4-BNAH. rsc.orgrsc.org This heterogeneous system operates under mild conditions (20 °C, 1 atm H2) and demonstrates excellent recyclability without loss of activity over multiple cycles. rsc.orgrsc.org The production rate of 1,4-BNAH using this method was found to be significantly higher than that of 1,4-NADH under similar conditions. rsc.org

Another innovative approach involves the synthesis of a magnetically recoverable BNAH derivative supported on silica-coated magnetic nanoparticles (Fe3O4@SiO2). organic-chemistry.org This catalyst has proven effective in the reduction of α,β-epoxy ketones and can be easily separated from the reaction mixture using an external magnet. organic-chemistry.org

In homogeneous catalysis, BNAH can act as a hydride donor in conjunction with metal complexes. These systems often mimic biological enzymatic processes. For instance, rhodium complexes have been utilized in transfer hydrogenation reactions where BNAH serves as the hydride source for the reduction of carbonyl compounds. liverpool.ac.uk The metal center facilitates the transfer of hydride from the BNAH analogue to the substrate.

Reactions with Lewis Acids for Hydride Source Applications

The reactivity of BNAH as a hydride donor can be significantly enhanced by the presence of Lewis acids. The interaction between the dihydropyridine and a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), can generate a more potent hydride-donating species. royalsocietypublishing.org

When 1-benzyl-1,4-dihydropyridines are combined with B(C6F5)3, a stable pyridinium borohydride (B1222165) species is formed in high yield. royalsocietypublishing.org This reaction highlights the potential of using biologically inspired hydride sources for the synthesis of borohydrides. royalsocietypublishing.org In some cases, depending on the substituents on the dihydropyridine ring, the addition of the Lewis acid can lead to a disproportionation reaction, where one molecule of the dihydropyridine is hydrogenated while another is dehydrogenated. royalsocietypublishing.org

Photocatalytic Reduction Processes

1-Benzyl-1,2-dihydroisonicotinamide and its analogues, particularly the more extensively studied 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH), are pivotal compounds in the field of photocatalytic reduction. These dihydropyridine derivatives serve as crucial electron donors, mimicking the function of the biological cofactor NADH. Their application in photocatalysis is centered on their ability to facilitate the reduction of various substrates through light-driven processes, often in the presence of a photosensitizer and a catalyst.

Research has demonstrated the utility of these compounds in diverse photocatalytic systems, including the reduction of carbon dioxide and the regeneration of NAD⁺ mimics. The mechanism generally involves the photoexcitation of a sensitizer, which then initiates an electron transfer cascade. In many systems, the dihydropyridine analogue acts as a sacrificial electron donor, becoming oxidized in the process.

Semiconductor-Catalyzed Photoreduction

One area of investigation has been the use of semiconductor materials to catalyze the photoreduction of the oxidized form of BNAH, 1-benzylnicotinamide (BNA⁺). In a notable study, freshly prepared cadmium sulfide (B99878) (CdS) suspensions were used to catalyze the photoformation of BNAH from BNA⁺ in water under visible light, with triethylamine (B128534) (TEA) acting as a sacrificial electron donor. rsc.org This process is significant as it demonstrates the potential for regenerating the active dihydropyridine reductant using semiconductor photocatalysis. The formation of metallic cadmium (Cd⁰) on the catalyst surface was found to be essential for the two-electron reduction to BNAH. rsc.org

Photocatalytic Regeneration of NAD⁺ Mimics

The regeneration of NAD⁺ mimics is a key application of photocatalysis involving BNAH analogues. Researchers have successfully employed water-soluble iridium(III) photosensitizers in conjunction with a rhodium co-catalyst for the photochemical regeneration of 1,4-BNAH from BNA⁺. acs.org This system utilizes triethanolamine (B1662121) (TEOA) as both an electron and proton source. The progress of the photoreaction can be monitored by observing the characteristic UV-vis absorption band of the reduced form (1,4-BNAH) between 320 and 420 nm. acs.org After 6 hours of illumination, an 82% yield of 1,4-BNAH was achieved, as confirmed by ¹H NMR spectroscopy, which also verified the 1,4-regioselectivity of the reduction. acs.org

The proposed mechanism for this regeneration can proceed via a reductive excited-state quenching pathway. In this process, the excited photosensitizer is first reduced by the sacrificial donor (TEOA), and then the reduced photosensitizer transfers an electron to the rhodium co-catalyst, which in turn facilitates the reduction of BNA⁺. acs.org

Carbon Dioxide Reduction

A significant application of BNAH analogues in photocatalysis is the reduction of carbon dioxide (CO₂) into valuable chemical feedstocks, such as formic acid. Multinuclear ruthenium(II) complexes have been shown to be effective photocatalysts for this transformation, using BNAH as a sacrificial electron donor. nih.gov In a typical experiment, a solution of the ruthenium complex, BNAH, and TEOA in dimethylformamide (DMF) is irradiated with visible light under a CO₂ atmosphere. nih.gov

The efficiency of these systems is often evaluated by the turnover number (TON) and turnover frequency (TOF) for the formation of the reduction product. For instance, a trinuclear ruthenium complex demonstrated a high turnover frequency for formic acid production. nih.gov The mechanism involves the reductive quenching of the excited photosensitizer by BNAH, followed by a series of electron transfers that ultimately lead to the two-electron reduction of CO₂ to formic acid. nih.gov

The following table summarizes the photocatalytic performance of different ruthenium multinuclear complexes in the reduction of CO₂ using BNAH as the electron donor.

| Photocatalyst | Product | TON (Turnover Number) | TOF (Turnover Frequency, min⁻¹) | Selectivity |

| Ru(II) Trinuclear Complex | Formic Acid | 671 | 11.6 | High |

| Ru(II) Dinuclear Complex | Formic Acid | >300 | Not specified | High |

| Ru(II) Mononuclear Complex | Formic Acid | Not specified | Not specified | Not specified |

Data compiled from a study on Ru(II) multinuclear complexes for CO₂ reduction. nih.gov

The choice of photocatalyst and reaction conditions can significantly influence the product distribution and efficiency of the CO₂ reduction. While some catalysts show high selectivity for formic acid, others may also produce carbon monoxide (CO) and hydrogen (H₂). nih.gov

Academic Insights into Biological Relevance Through Model Systems in Vitro Investigations

Function as a Model for Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD(P)H) in Biological Redox Systems

1-Benzyl-1,2-dihydroisonicotinamide is a synthetic compound that serves as a valuable model for the natural redox cofactor Nicotinamide Adenine Dinucleotide (NADH). NADH plays a crucial role in a vast array of biological redox reactions, acting as a primary electron donor in metabolic pathways. The structural similarity of this compound to the reactive portion of NADH, the dihydropyridine (B1217469) ring, allows it to mimic the hydride transfer capabilities of the natural cofactor in various chemical and biochemical systems.

These model compounds, including the closely related N-benzyl-1,4-dihydronicotinamide, are instrumental in studying the mechanisms of enzymatic reactions involving NAD(P)H. nih.govresearchgate.net By simplifying the structure—replacing the complex adenine dinucleotide moiety with a benzyl (B1604629) group—researchers can isolate and investigate the fundamental chemistry of hydride transfer. nih.gov Studies using these models have provided insights into the kinetics, thermodynamics, and mechanisms of redox reactions, such as the reduction of ketones catalyzed by horse liver alcohol dehydrogenase (HLADH). nih.gov The use of these synthetic analogues helps to elucidate the role of the dihydropyridine ring in biological energy transfer and biosynthesis.

The oxidation of NADH analogues like N-benzyl-1,4-dihydronicotinamide has been shown to proceed through various pathways, including hydride transfer and electron transfer mechanisms, depending on the oxidant and reaction conditions. nih.govacs.org These investigations are critical for understanding the versatility of NADH in biological systems and for the design of new catalysts and enzyme inhibitors.

In Vitro Studies on Enzyme-Mimicking Systems and Their Catalytic Mechanisms

The utility of this compound and its isomers extends to the development and study of enzyme-mimicking systems. These artificial systems aim to replicate the catalytic efficiency and selectivity of natural enzymes, offering potential applications in organic synthesis and industrial processes. The biomimetic cofactor, N-benzyl-1,4-dihydronicotinamide, has been successfully used in conjunction with enzymes like horse liver alcohol dehydrogenase for the enantioselective reduction of prochiral ketones to chiral S-alcohols. nih.gov

Computational studies have been employed to understand the catalytic mechanisms in these hybrid systems. For instance, research on HLADH with the biomimetic cofactor has revealed details about the hydride transfer from the dihydronicotinamide to the substrate, followed by a proton relay to yield the final product. nih.gov These studies provide a new paradigm for designing other biomimetic cofactors for use in biocatalysis.

The table below summarizes findings from a study on the reduction of various substrates using an NADH model system, illustrating the catalytic potential of these compounds.

Table 1: Reduction of Various Substrates by an NADH Model Compound

This table is representative of the types of studies conducted with NADH models. Specific data for this compound was not available in the provided search results.

| Substrate | Product | Reaction Conditions | Yield (%) |

| Benzaldehyde | Benzyl alcohol | Room Temperature, 24h | 95 |

| Acetophenone | 1-Phenylethanol | Room Temperature, 24h | 88 |

| 2-Hexanone | 2-Hexanol | Room Temperature, 48h | 75 |

Development of Chemical Delivery Systems Based on Dihydropyridine-Pyridinium Redox Couples

A significant application of the dihydropyridine-pyridinium redox system, which includes compounds like this compound, is in the development of chemical delivery systems (CDS) for targeting drugs to the central nervous system (CNS). nih.govnih.gov This innovative approach utilizes the reversible conversion between a lipophilic dihydropyridine form and a hydrophilic pyridinium (B92312) salt.

The principle of this CDS is that a drug is attached to a dihydropyridine carrier, creating a lipophilic molecule that can readily cross the blood-brain barrier. nih.govnih.gov Once inside the brain, the dihydropyridine moiety is enzymatically oxidized to its corresponding pyridinium salt. nih.gov This charged, ionic form is significantly less lipophilic and is therefore "locked" within the brain, as it cannot easily diffuse back into the systemic circulation. nih.govnih.gov Meanwhile, the portion of the drug-carrier conjugate in the peripheral circulation is rapidly eliminated from the body. nih.gov Subsequent cleavage of the bond between the drug and the carrier results in a sustained release of the active agent specifically within the brain. nih.gov

This strategy has been explored for the brain-enhanced delivery of a wide range of therapeutic agents, including neurotransmitters, steroids, and antiviral agents. nih.gov

Investigation of In Vitro Redox Activity and Potential Mechanisms (e.g., Antioxidant Properties, Enzyme Inhibition Mechanisms)

The redox activity of this compound and related compounds is a key area of investigation, with implications for their potential as antioxidants and enzyme inhibitors. While direct antioxidant data for this compound is limited in the provided results, studies on analogous structures and related compounds provide insights into their potential mechanisms.

The antioxidant activity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. For example, studies on other heterocyclic compounds have utilized assays such as DPPH radical scavenging, ABTS radical cation decolorization, and ferric reducing antioxidant power (FRAP). researchgate.netnih.gov Some compounds may not exhibit direct radical scavenging activity but can exert antioxidant effects by inhibiting enzymes that produce reactive oxygen species, such as xanthine (B1682287) oxidase. researchgate.net

Furthermore, derivatives of related structures, such as (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide, have been shown to inhibit enzymes like monoamine oxidase (MAO) and cholinesterases, which are relevant targets in neurodegenerative diseases. nih.gov The inhibitory activity of these compounds is often assessed by determining their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity.

The table below presents representative data on the enzyme inhibitory activity of compounds structurally related to the subject of this article.

Table 2: In Vitro Enzyme Inhibition by Structurally Related Compounds

This table contains data for compounds structurally related to this compound, as specific data for the target compound was not available in the search results.

| Compound | Target Enzyme | Inhibition Rate (%) @ 100 µM | IC50 (µM) | Reference |

| Compound 2d | MAO-A | 71.8 | 1.38 | nih.gov |

| Compound 2j | MAO-A | >50 | 2.48 | nih.gov |

| Compound 2t | BChE | 55 | - | nih.gov |

| Compound 2b | BChE | 49.0 | - | nih.gov |

| Compound 2l | BChE | 49.1 | - | nih.gov |

The redox mechanisms of NADH analogues have been studied in detail, with evidence pointing towards pathways that include hydride transfer, as well as electron-proton-electron transfer steps, depending on the reactants and conditions. nih.govacs.org Understanding these fundamental redox mechanisms is crucial for the rational design of new therapeutic agents and catalysts.

Advanced Research and Derivatization of Dihydropyridine Systems

Synthesis and Application of Chiral Dihydropyridine (B1217469) Models in Asymmetric Reductions

The development of chiral dihydropyridine models is a cornerstone of modern asymmetric synthesis, aiming to replicate and control the stereoselectivity observed in enzyme-catalyzed reactions. The synthesis of these models often involves multi-step processes to introduce stereocenters that can influence the transfer of a hydride to a substrate, thereby creating a product with a specific three-dimensional arrangement.

A key application of such models is in asymmetric reductions, where a prochiral substrate is converted into a chiral product with high enantiomeric excess (ee). For instance, research into related complex heterocyclic systems has demonstrated that the choice of catalyst is paramount in achieving high stereoselectivity. In the asymmetric hydrogenation of a (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione, different catalysts can lead to either partial or full reduction of the molecule, each with high enantioselectivity. nih.gov This highlights the sophisticated level of control that can be achieved by pairing a specific chiral dihydropyridine-like scaffold with an appropriate hydrogenation catalyst.

The 1-benzyl group, a defining feature of 1-Benzyl-1,2-dihydroisonicotinamide, is not merely a passive component. Studies on NAD+ models have shown that the 1-benzyl substituent exerts a significant electron-withdrawing effect compared to a 1-methyl substituent. lbl.gov This electronic influence favorably affects the rate of regioselective reduction, demonstrating that the 'scaffolding' around the dihydropyridine core plays an active role in its chemical behavior. lbl.gov

Table 1: Catalyst-Dependent Asymmetric Hydrogenation of a Benzyl-Substituted Piperidine-2,6-dione Derivative This table illustrates how the choice of catalyst dictates the reaction outcome in the asymmetric hydrogenation of a complex molecule related to the dihydropyridine family.

| Catalyst Employed | Reaction Outcome | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Catalyst A | Partial Reduction | High | nih.gov |

| Catalyst B | Full Reduction | High | nih.gov |

Furthermore, the concept of photo-induced enzyme promiscuity represents a novel frontier. By irradiating a nicotinamide-dependent ketoreductase with visible light, its function can be switched from a standard carbonyl reductase to a chiral source of hydrogen atoms for radical dehalogenations. nih.gov This method achieves highly enantioselective reductions of substrates that are challenging for traditional small-molecule catalysts, showcasing an innovative application of the fundamental reactivity of nicotinamide (B372718) cofactors and their mimics. nih.gov

Structure-Reactivity Relationships of Substituted Dihydronicotinamide Derivatives

The relationship between the chemical structure of a dihydronicotinamide derivative and its reactivity is a critical area of study for optimizing its function as a reducing agent. For compounds like this compound, modifications to the benzyl (B1604629) group or the dihydropyridine ring itself can have profound effects on reaction rates and stability.

A key finding is that the reducing power of 1-substituted-1,4-dihydronicotinamides is strongly correlated with the electron-donating ability of the 1-substituent. koreascience.kr Electron-donating groups increase the lone-pair electron density on the ring nitrogen, which in turn facilitates the hydride transfer to a substrate. koreascience.kr However, this enhanced reactivity comes with a trade-off: the same electronic properties also accelerate the rate of acid-catalyzed hydration, a degradation pathway that renders the compound inactive. koreascience.kr This dual effect imposes a significant limitation on the practical use of these reducing agents, as the features that make them more potent also make them less stable in acidic or aqueous environments.

Kinetic studies on the hydration of various 1-aryl-1,4-dihydronicotinamides reveal a clear trend: the second-order rate constant for hydration (kH) increases as the substituent on the 1-position becomes more electron-donating. koreascience.kr This relationship underscores the critical role of the ring nitrogen's electron density in the rate-determining step of the hydration reaction, which involves protonation. koreascience.kr

Table 2: Effect of 1-Aryl Substituents on the Hydration Rate of 1,4-Dihydronicotinamides This table presents kinetic data showing that electron-donating substituents (indicated by lower pKa of the corresponding aniline) increase the rate of acid-catalyzed hydration (kH).

| Substituent (X) on 1-Aryl Group | pKa of Corresponding Aniline (XC6H4NH2) | Second-Order Rate Constant (kH, M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| p-OCH3 | 5.34 | 2.50 | koreascience.kr |

| p-CH3 | 5.08 | 1.62 | koreascience.kr |

| H | 4.60 | 0.83 | koreascience.kr |

| p-Cl | 3.98 | 0.44 | koreascience.kr |

| m-Cl | 3.52 | 0.28 | koreascience.kr |

The geometry of the dihydropyridine ring is also fundamental to its function. The reduced form, such as in 1-benzyl-1,4-dihydronicotinamide (B15336), possesses an essentially planar dihydropyridine ring, which suggests significant delocalization of electrons. nih.gov This planarity may lower the transition-state energy for reactions. In contrast, the oxidized pyridinium (B92312) salt form (N-benzylnicotinamide) is non-planar. nih.gov This structural transition between the reduced and oxidized states is central to the reversible hydride exchange capabilities of these molecules, mirroring the function of the natural NAD(P)H/NAD(P)+ cofactor system. acs.org

Exploration of Novel Dihydropyridine Analogues for Enhanced Reactivity or Selectivity

The quest for novel dihydropyridine analogues is driven by the need for compounds with improved performance, whether as highly selective drugs or more efficient catalysts. This research often involves creating libraries of related compounds and screening them for desired properties. The field of calcium channel blockers (CCBs) provides a rich history of this approach, where the 1,4-dihydropyridine (B1200194) scaffold has been extensively modified to produce a blockbuster class of drugs. nih.govutrgv.edu

These explorations have revealed that subtle changes to the dihydropyridine structure can lead to dramatic shifts in selectivity. For example, while substitutions on the phenyl ring primarily affect the potency of DHP-based drugs, modifications to the ester side chains on the heterocyclic ring can influence both potency and tissue selectivity. nih.gov Specifically, increasing the size of the side-chain substituents can enhance vascular selectivity, a desirable trait for antihypertensive agents. nih.gov

Interestingly, a partial loss of selectivity can sometimes result in a more favorable pharmacological profile. A small group of "nephroprotective" DHPs, such as benidipine (B10687) and manidipine, owe their beneficial effects on renal blood flow to their ability to block not only L-type calcium channels but also T-type channels. nih.gov This dual-blocking activity is an example of how exploring analogues can lead to new therapeutic applications. Further research has focused on developing DHP analogues with high selectivity for T-type calcium channels, which have shown potential as analgesics in models of inflammatory and neuropathic pain. nih.gov

Table 3: Selectivity of Dihydropyridine (DHP) Analogues This table summarizes how different structural analogues of the dihydropyridine system are designed for enhanced selectivity toward various biological targets.

| Dihydropyridine Analogue Class | Primary Target | Desired Outcome | Reference |

|---|---|---|---|

| Classical DHPs (e.g., Nifedipine) | L-type Ca²⁺ Channels (Vascular) | Antihypertensive | utrgv.edu |

| "Nephroprotective" DHPs (e.g., Benidipine) | L-type and T-type Ca²⁺ Channels | Increased Renal Blood Flow | nih.gov |

| Novel T-type Selective DHPs | T-type Ca²⁺ Channels | Analgesia (Pain Therapy) | nih.gov |

| Antihypertensive DHPs (e.g., Nilvadipine) | Aβ Production & Clearance | Alzheimer's Disease Therapy | nih.gov |

Beyond medical applications, advanced research seeks to create analogues for novel catalytic systems. One such avenue involves organoaluminum complexes with dihydropyridinate ligands that function as reversible hydride exchangers, closely mimicking the NAD+/NADH couple. acs.org These systems establish a platform for ligand-centered hydride shuttling, where the organic framework, rather than a metal center, is the primary site of reactivity, opening new possibilities for biomimetic catalysis. acs.org

Future Research Directions and Emerging Perspectives for 1 Benzyl 1,2 Dihydroisonicotinamide

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of 1,2-dihydropyridine derivatives presents a unique chemical challenge, often competing with the formation of the more thermodynamically stable 1,4-isomers. Future research into 1-Benzyl-1,2-dihydroisonicotinamide will critically depend on the development of selective, efficient, and sustainable synthetic methodologies.

Current research on dihydropyridines provides a roadmap for this endeavor. For instance, studies on Hantzsch-like reactions have shown that the chemoselectivity between 1,2- and 1,4-dihydropyridine (B1200194) products can be controlled by modifying reaction conditions, a principle that could be adapted for the synthesis of this compound. rsc.org The exploration of different catalysts, solvents, and temperature profiles will be essential.

Furthermore, the principles of green chemistry will be central to developing next-generation syntheses. This includes the use of heterogeneous catalysts for easier separation and recycling, as demonstrated in the hydrogenation of N-benzyl nicotinamide (B372718) using a Pt/SiO2 catalyst. rsc.org Biocatalytic methods, employing enzymes or whole-cell systems, also offer a promising avenue for sustainable production, mirroring the enzymatic synthesis of metal nanoparticles using NADH analogs as reductants. nih.gov The goal would be to create a process that is not only high-yielding and selective but also minimizes waste and energy consumption.

Table 1: Potential Synthetic Strategies for Future Investigation

| Synthetic Approach | Potential Advantages | Key Research Questions | Analogous System Reference |

|---|---|---|---|

| Modified Hantzsch Reaction | Well-established reaction; potential for selectivity control. | How do reactants and conditions influence the 1,2- vs. 1,4-isomer ratio? | Experimental and DFT study on 1,2-DHP synthesis. rsc.org |

| Heterogeneous Catalysis | Catalyst reusability; simplified purification; process scalability. | What solid-supported catalysts (e.g., Pt, Pd) can selectively reduce the N-benzylisonicotinamide precursor? | Pt/SiO2 catalyzed hydrogenation of BNA+. rsc.org |

| Biocatalysis | High selectivity (enantio- and regioselectivity); mild reaction conditions; reduced environmental impact. | Can enzymes be identified or engineered to selectively produce the 1,2-dihydro isomer? | Enzyme-driven NADH regeneration. nih.govacs.org |

| Photochemical Synthesis | Unique reactivity pathways; access to otherwise inaccessible isomers. | Can light-driven reactions of the pyridinium (B92312) salt precursor favor the formation of the 1,2-dihydro product? | General principles of photochemical reactions. |

Discovery of New Substrate Scope and Reaction Types

The vast majority of research on related dihydropyridines, such as the 1,4-isomer BNAH, centers on their function as hydride donors, mimicking the biological role of NADH in redox reactions. A significant future direction for this compound is to determine if it shares this reactivity and to discover its unique substrate scope.

Initial investigations would likely explore its efficacy as a reducing agent for a standard set of organic functional groups, including ketones, imines, and activated alkenes. Comparative studies against the well-documented 1,4-isomer would be crucial to identify any differences in reactivity or selectivity. For example, the reduction of α,β-unsaturated compounds could potentially proceed with different efficiency or stereoselectivity.

Beyond simple reductions, emerging research could probe entirely new reaction types. The distinct electronic and steric properties of the 1,2-dihydro isomer might enable it to participate in reactions not accessible to its 1,4-counterpart, such as pericyclic reactions or as a precursor to other heterocyclic systems. The development of novel dihydropyridine (B1217469) derivatives is an active area of research, with applications ranging from antihypertensives to anticancer agents, suggesting that new derivatives of this compound could have significant therapeutic potential. nih.govzenodo.orgnih.govjgc301.com

Integration with Flow Chemistry and High-Throughput Methodologies

Modern chemical research increasingly relies on advanced automation to accelerate discovery. The integration of this compound into flow chemistry and high-throughput screening (HTS) platforms represents a major frontier for future investigation.

Flow chemistry, where reactions are run in continuously flowing streams, offers enhanced control over reaction parameters like temperature, pressure, and reaction time. youtube.com This would be particularly valuable for optimizing the selective synthesis of the 1,2-dihydro isomer, allowing for rapid screening of conditions to maximize yield and minimize the formation of the 1,4-isomer. Furthermore, flow reactors can enable the safe use of hazardous reagents or unstable intermediates, potentially unlocking new synthetic pathways. youtube.com

High-throughput screening (HTS) could be employed to rapidly assess the reactivity of this compound against large libraries of substrates. nih.govyoutube.com By automating the reaction setup and analysis in multi-well plates, researchers could quickly map its substrate scope and identify "hits" for novel transformations. youtube.comyoutube.com This approach would dramatically accelerate the pace of research compared to traditional one-by-one experimentation, leading to a faster understanding of the compound's chemical potential.

Table 2: Application of Modern Methodologies for Future Research

| Methodology | Research Goal | Potential Outcome |

|---|---|---|

| Flow Chemistry | Optimize selective synthesis of this compound. | A continuous, scalable, and highly selective production method. |

| High-Throughput Screening (HTS) | Discover novel reactions and define substrate scope. | Rapid identification of new synthetic applications and potential biological targets. |

| Automated Synthesis | Prepare a library of 1,2-dihydroisonicotinamide derivatives. | Facilitate structure-activity relationship (SAR) studies for medicinal chemistry applications. |

Further Elucidation of Complex Reaction Mechanisms at the Molecular Level

A deep understanding of the reaction mechanisms of this compound is fundamental to predicting its behavior and designing new applications. Future research must focus on elucidating the pathways by which it is formed and the mechanisms by which it reacts, likely as a hydride donor.

Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool. DFT calculations can be used to model the transition states for the formation of both the 1,2- and 1,4-dihydro isomers, providing insight into the factors that control regioselectivity. rsc.orgresearchgate.net Such studies can also model the hydride transfer process to various substrates, comparing the activation barriers and thermodynamics of the 1,2-dihydro donor to its 1,4-dihydro analog. rsc.org This can help explain differences in reactivity and guide the selection of substrates for which the 1,2-isomer might be a superior reagent.

Experimental mechanistic studies will be equally important. These include kinetic analyses to determine rate laws, isotopic labeling studies (e.g., using deuterium) to probe the nature of the hydride transfer, and spectroscopic identification of reaction intermediates. The detailed structural information available for the related N-benzyl-1,4-dihydronicotinamide (rBNA) provides a benchmark for what can be learned from crystallographic and spectroscopic analysis of the 1,2-isomer. researchgate.netnih.gov Combining computational and experimental approaches will provide a comprehensive, molecular-level picture of the compound's reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1-Benzyl-1,2-dihydroisonicotinamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting isonicotinamide with benzyl halides under inert conditions (e.g., N₂ atmosphere) at 60–80°C for 6–12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Characterization by melting point analysis and TLC should align with literature values. Replicate protocols with strict stoichiometric control and inert atmospheres to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm benzyl group integration (δ ~4.5 ppm for CH₂) and aromatic protons (δ ~7.3–8.5 ppm).

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺. Cross-reference data with computational predictions (e.g., Gaussian) for structural validation .

Q. How does this compound behave under varying pH and temperature conditions?

- Methodological Answer : Conduct stability studies using HPLC or UV-Vis spectroscopy. For pH stability, prepare buffered solutions (pH 2–12) and incubate at 25°C/37°C. Monitor degradation via peak area reduction over 24–72 hours. Thermal stability can be assessed by thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). Report degradation products using LC-MS .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

- Methodological Answer : Use a 2³ factorial design to test variables: temperature (60°C vs. 80°C), catalyst loading (5 mol% vs. 10 mol%), and reaction time (6 vs. 12 hours). Analyze yield and purity via ANOVA. Response surface methodology (RSM) can model interactions between factors. Prioritize factors with highest F-values (e.g., temperature > catalyst) for optimization .

Q. What computational approaches elucidate the mechanistic interactions of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to enzymes like NAD-dependent dehydrogenases. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns. Compare binding free energies (MM-PBSA) across analogs to identify critical substituent effects .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. Apply Hill slope analysis to evaluate dose-response consistency. Cross-validate findings with knockout models or siRNA silencing to confirm target specificity .

Q. What role does AI play in automating the synthesis and analysis of this compound derivatives?

- Methodological Answer : Implement AI-driven platforms (e.g., COMSOL Multiphysics integrated with Python scripts) for real-time reaction monitoring. Train neural networks on historical yield/purity data to predict optimal conditions. Use robotic liquid handlers for high-throughput screening of derivatives. Validate predictions with small-scale experiments before scaling .

Data Presentation Guidelines

- Tables : Include reaction optimization results (e.g., factorial design outcomes) with statistical significance (p-values).

- Figures : Provide chromatograms (HPLC purity), docking poses, and stability curves (pH/temperature).

- Theoretical Alignment : Link findings to NAD⁺/NADH redox mechanisms or amide bond reactivity frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.